
6-Chloro-5-fluorobenzimidazole-2-thiol
Overview
Description
6-Chloro-5-fluorobenzimidazole-2-thiol (CAS 142313-30-2) is a heterocyclic compound with the molecular formula C₇H₄ClFN₂S. Its structure consists of a benzimidazole core substituted with a chlorine atom at position 6, a fluorine atom at position 5, and a thiol (-SH) group at position 2 (Figure 1). This compound is synthesized via condensation reactions involving substituted benzene-1,2-diamines, aldehydes, and sulfur-containing reagents under controlled conditions .
Preparation Methods
The synthesis of 6-Chloro-5-fluorobenzimidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-fluoroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with a suitable reagent . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Reaction Scheme:
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Reactants : 4-chloro-5-fluoro-1,2-phenylenediamine (5 mmol), carbon disulfide (10 mmol)
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Base : Potassium hydroxide (15 mmol) in ethanol-water (25 mL EtOH + 5 mL HO)
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Temperature : Reflux at 75°C for 5–7 hours under nitrogen
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Workup : Acidification with 30% acetic acid (pH 4–5), filtration, and recrystallization from aqueous ethanol
Yield : 71%
Characterization Data :
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MP : 291–294°C
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IR (KBr) : 3400 cm (NH), 3117 cm (Ar–H), 1625 cm (C=N), 1155 cm (C–F)
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1^11H NMR (DMSO-d6_66) : δ 7.16–7.18 (d, 1H, Ar–H), 7.24–7.26 (d, 1H, Ar–H), 12.69 (s, 1H, SH/NH)
S-Alkylation Reactions
The thiol group at position 2 undergoes nucleophilic substitution with alkyl/aryl halides to form thioether derivatives.
Example Reaction with 5-Bromo-6-bromomethyl-1,3-benzodioxole :
Conditions :
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Reactants : 6-chloro-5-fluorobenzimidazole-2-thiol (2 mmol), 5-bromo-6-bromomethyl-1,3-benzodioxole (2 mmol)
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Base : Anhydrous KCO (4 mmol)
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Solvent : Dry DMF (8 mL)
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Time : Stirred at RT for 6–8 hours
Product : 2-((6-Bromobenzo[d] dioxol-5-yl)methylthio)-6-chloro-5-fluoro-1H-benzo[d]imidazole
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Yield : 55%
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MP : 210–212°C
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MS (ESI) : m/z 417.2 (M+2)
Metal Complexation
The thiol and benzimidazole nitrogen atoms enable coordination with transition metals. While direct data for this compound is sparse, analogous benzimidazole-thiols form complexes with Cu(II), Zn(II), and Fe(III) .
Antimicrobial Activity of Derivatives
Derivatives of this compound exhibit notable bioactivity. For example:
Derivative | MIC (μg/mL) | Target Organism | Reference |
---|---|---|---|
5b (Thioether) | 100 | Mycobacterium tuberculosis | |
5i (Methylenedioxy analog) | 25 | M. tuberculosis H37Rv |
Key SAR Findings :
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Substitution at the 2-position (e.g., methylenedioxy groups) enhances antitubercular activity.
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Electron-withdrawing groups (e.g., Cl, Br) improve metabolic stability but reduce potency compared to electron-donating substituents .
Reactivity Comparison Table
Reaction Type | Reagents/Conditions | Product Application |
---|---|---|
S-Alkylation | R–X, KCO, DMF | Antitubercular agents |
Cyclocondensation | Aldehydes, NaSO, DMF | Heterocyclic hybrid analogs |
Oxidation | HO, I | Disulfide polymers |
Scientific Research Applications
The compound has demonstrated significant biological activities, particularly in the following areas:
Antimicrobial Activity
6-Chloro-5-fluorobenzimidazole-2-thiol has been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various strains of bacteria and fungi. For instance, it has been reported to possess antifungal activity against Candida albicans, making it a candidate for further development as an antifungal agent .
Antitubercular Activity
Research has shown that derivatives of benzimidazole, including this compound, can inhibit Mycobacterium tuberculosis. In vitro studies have indicated that certain derivatives exhibit minimum inhibitory concentrations (MIC) comparable to known antitubercular agents, suggesting potential for lead optimization in drug development .
Acetylcholinesterase Inhibition
The compound has also been studied for its potential as an acetylcholinesterase inhibitor. This activity is relevant for the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising inhibition kinetics, indicating that this compound may also exhibit similar properties .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with the appropriate halogenated aniline and thiocyanate derivatives.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes to form the benzimidazole ring.
- Purification : The crude product is often purified through recrystallization methods to yield the final compound in a pure form.
Case Study 1: Antimycobacterial Activity
A study published in 2022 evaluated a series of benzimidazole derivatives for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. Among the tested compounds, those containing the benzimidazole ring system demonstrated potent activity, with MIC values significantly lower than those of existing treatments .
Case Study 2: Antifungal Efficacy
In another investigation, the antifungal properties of various benzimidazole derivatives were assessed against Candida albicans. The findings suggested that structural modifications could enhance antifungal efficacy, positioning compounds like this compound as promising candidates for further exploration in antifungal therapies .
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluorobenzimidazole-2-thiol involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 202.64 g/mol
- Melting Point : ~308°C (with decomposition)
- Hazard Profile: Irritant (R36/37/38), harmful if swallowed (R22) . No carcinogenic classification by ACGIH, IARC, or NTP .
The thiol group enhances reactivity in metal coordination and disulfide bond formation, making it valuable in pharmaceutical intermediates and materials science .
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table compares 6-Chloro-5-fluorobenzimidazole-2-thiol with structurally related benzimidazole and heterocyclic derivatives:
Compound Name | CAS Number | Molecular Formula | Key Substituents | Functional Groups |
---|---|---|---|---|
This compound | 142313-30-2 | C₇H₄ClFN₂S | Cl (C6), F (C5) | Thiol (-SH) |
6-Chloro-5-fluorobenzimidazole | 175135-04-3 | C₇H₄ClFN₂ | Cl (C6), F (C5) | None |
5-Chloro-6-fluorobenzo-2,1,3-thiadiazole | 175204-22-5 | C₆H₂ClFN₂S | Cl (C5), F (C6) | Thiadiazole ring |
5-Chloro-6-fluoro-1H-benzoimidazole-2-carbaldehyde | 885520-78-5 | C₈H₄ClFN₂O | Cl (C5), F (C6) | Carbaldehyde (-CHO) |
Key Observations :
- Thiol vs. Carbaldehyde : The thiol group in the target compound enables nucleophilic reactions (e.g., metal chelation), whereas the carbaldehyde group in 885520-78-5 facilitates electrophilic additions .
- Thiadiazole vs. Benzimidazole : The thiadiazole ring in 175204-22-5 introduces electron-withdrawing effects, altering electronic properties compared to benzimidazole derivatives .
Physical and Chemical Properties
Reactivity :
Biological Activity
6-Chloro-5-fluorobenzimidazole-2-thiol is a heterocyclic compound belonging to the benzimidazole family. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClF NS
- CAS Number : 142313-30-2
The compound exhibits a thiol (-SH) functional group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit various enzymes, leading to disruptions in metabolic pathways.
- Antimicrobial Activity : It has shown effectiveness against a range of bacterial and fungal strains, possibly by disrupting cell wall synthesis or function.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Candida albicans | Effective antifungal | |
Escherichia coli | Moderate inhibition |
These findings highlight its potential as a therapeutic agent in treating infections caused by resistant strains.
Anticancer Activity
Studies have demonstrated the anticancer potential of this compound:
Cancer Cell Line | Effect | Reference |
---|---|---|
HeLa (Cervical cancer) | Induces apoptosis | |
MCF-7 (Breast cancer) | Growth inhibition |
The compound's ability to induce cell death in cancerous cells while sparing normal cells presents a promising avenue for cancer therapy.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study :
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Cancer Cell Line Analysis :
- Research conducted on HeLa cells indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress as a pathway for inducing apoptosis.
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Synergistic Effects with Other Compounds :
- A study highlighted the enhanced antimicrobial effect when combined with traditional antibiotics, suggesting potential for combination therapy strategies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-5-fluorobenzimidazole-2-thiol, and what parameters require optimization?
The synthesis of benzimidazole derivatives often involves cyclization of substituted thioureas or condensation reactions. For example, phosphorous oxychloride (POCl₃) is commonly used to cyclize thiosemicarbazides under reflux conditions . Key parameters include reaction temperature (optimized at 80–100°C), stoichiometry of POCl₃, and purification via recrystallization (e.g., methanol as a solvent). Yield optimization (typically 60–70%) depends on controlling moisture and reaction time (3–5 hours) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Used to confirm the benzimidazole core and substitution patterns. For example, thiol protons (SH) appear as singlets near δ 9.9 ppm in DMSO-d₆, while aromatic protons show splitting patterns consistent with chloro and fluoro substituents .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 240 [M+1] for analogous compounds) confirm molecular weight .
- X-ray crystallography : Resolves crystal packing and confirms substituent positions, as seen in related benzimidazole-thiophene derivatives .
Q. What safety precautions are critical when handling this compound?
Safety protocols include:
- Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as thiol derivatives can cause irritation .
- Conducting reactions in fume hoods to prevent inhalation of volatile reagents (e.g., POCl₃) .
- Storing the compound in sealed containers under inert conditions to prevent oxidation .
Q. How does the compound’s solubility profile influence experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-solubilization in DMSO is recommended for biological assays, with concentrations ≤1% (v/v) to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data interpretation for this compound?
Contradictions in NMR or MS data may arise from tautomerism (thiol vs. thione forms) or residual solvents. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria .
- High-resolution MS (HRMS) to distinguish isotopic patterns (e.g., chlorine’s M+2 peak) .
- Computational validation (DFT calculations) to predict chemical shifts and compare with experimental data .
Q. What computational methods are effective in predicting the compound’s reactivity or biological interactions?
- Molecular docking : Screens potential binding to biological targets (e.g., enzymes in benzimidazole-based drug studies) .
- DFT studies : Models electronic effects of chloro/fluoro substituents on reaction pathways (e.g., nucleophilic substitution) .
- MD simulations : Predicts solubility and stability in different solvents .
Q. How can researchers integrate this compound into novel theoretical frameworks for drug discovery?
Link the compound’s structure-activity relationships (SAR) to established pharmacophores. For example:
- The thiol group’s role in metal chelation (e.g., inhibiting metalloenzymes) .
- Fluorine’s electron-withdrawing effects on bioavailability and target binding .
- Comparative studies with 5-substituted benzimidazoles to refine SAR models .
Q. What methodologies resolve challenges in quantifying trace impurities during synthesis?
- HPLC-PDA : Detects impurities at <0.1% levels using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- LC-MS/MS : Identifies side products (e.g., dimerization byproducts) via fragmentation patterns .
- DoE (Design of Experiments) : Optimizes purification steps (e.g., solvent ratios, temperature) to minimize impurities .
Q. How can the compound’s biological activity be mechanistically validated beyond preliminary assays?
- Kinetic studies : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- Gene expression profiling : RNA-seq or qPCR to identify downstream pathways affected by the compound .
- In vivo models : Zebrafish or murine studies to correlate in vitro results with physiological effects .
Q. What strategies mitigate solubility limitations in high-throughput screening (HTS)?
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance aqueous dispersion .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility, which are cleaved in vivo .
- Co-solvent systems : Use PEG-400 or cyclodextrins to stabilize the compound in aqueous buffers .
Properties
IUPAC Name |
5-chloro-6-fluoro-1,3-dihydrobenzimidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXCFZSRGLNXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361482 | |
Record name | 6-chloro-5-fluorobenzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
142313-30-2 | |
Record name | 6-chloro-5-fluorobenzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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